molecular formula C13H11F3N2O2 B10909207 1-(2-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

1-(2-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B10909207
M. Wt: 284.23 g/mol
InChI Key: GWWMYEJRVWXPNQ-UHFFFAOYSA-N
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Description

1-(2-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a compound that has garnered attention due to its unique chemical structure and potential applications in various fields. The presence of both a trifluoromethyl group and a pyrazole ring in its structure makes it a compound of interest for researchers in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of 1-(2-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-diketone.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfone.

    Attachment of the 2-methylbenzyl group: This can be done through a nucleophilic substitution reaction using a suitable benzyl halide.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

1-(2-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Researchers are investigating its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(2-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with biological targets, while the pyrazole ring can contribute to its binding affinity. The exact molecular targets and pathways involved depend on the specific application being studied.

Comparison with Similar Compounds

1-(2-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

    1-(2-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.

    1-(2-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-sulfonic acid: This compound has a sulfonic acid group instead of a carboxylic acid group.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C13H11F3N2O2

Molecular Weight

284.23 g/mol

IUPAC Name

2-[(2-methylphenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C13H11F3N2O2/c1-8-4-2-3-5-9(8)7-18-10(12(19)20)6-11(17-18)13(14,15)16/h2-6H,7H2,1H3,(H,19,20)

InChI Key

GWWMYEJRVWXPNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C(=CC(=N2)C(F)(F)F)C(=O)O

Origin of Product

United States

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